N-Succinimidoxycarbonyl-beta-alanine N-succinimidyl ester 1,4-dioxane complex
CAS No.:
Cat. No.: VC17960892
Molecular Formula: C16H21N3O10
Molecular Weight: 415.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21N3O10 |
|---|---|
| Molecular Weight | 415.35 g/mol |
| IUPAC Name | 1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C12H13N3O8.C4H8O2/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19;1-2-6-4-3-5-1/h1-6H2,(H,13,21);1-4H2 |
| Standard InChI Key | AQUFMAPQJCPCRK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O.C1COCCO1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates two NHS ester groups connected via a beta-alanine spacer, with 1,4-dioxane stabilizing the crystalline complex. The IUPAC name—1,4-dioxane;(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate—reflects its bifunctional design. The beta-alanine spacer (C3) provides an 8.3 Å crosslinking distance, optimizing steric compatibility for amine-reactive conjugation.
Key Structural Features:
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NHS Esters: Reactive toward primary amines, forming stable amide bonds.
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Beta-Alanine Spacer: Reduces steric hindrance compared to bulkier linkers.
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1,4-Dioxane Complexation: Enhances solubility in organic solvents like dichloromethane and dimethylformamide (DMF).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
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Coupling Reaction: Beta-alanine reacts with succinimidoxycarbonyl chloride in the presence of a base (e.g., triethylamine) to form the intermediate.
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NHS Ester Activation: N-hydroxysuccinimide (NHS) is introduced using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding the final product.
Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF or DCM | Maximizes ester stability |
| Temperature | 0–25°C | Prevents thermal degradation |
| Reaction Time | 12–24 hours | Ensures complete activation |
Industrial Manufacturing
Large-scale production employs automated reactors with stringent quality control:
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Purification: Recrystallization from 1,4-dioxane ensures >98% purity.
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Analytical Validation: High-performance liquid chromatography (HPLC) and mass spectrometry confirm structural integrity.
Biochemical Applications
Protein Conjugation and PEGylation
The compound’s homobifunctional design enables uniform PEG-protein conjugates, critical for therapeutic biologics. For instance, conjugation with interferon-alpha-2b achieved 95% efficiency under mild conditions (pH 7.4, 25°C), reducing aggregation compared to glutaraldehyde-based methods.
Peptide Synthesis
Incorporating beta-alanine spacers minimizes steric interference during cyclic peptide formation. A study synthesizing cyclosporine analogs reported 85% yield using this reagent, outperforming EDC/NHS by 15%.
Drug Delivery Systems
The NHS esters facilitate covalent attachment of targeting ligands to nanoparticle surfaces. In a preclinical trial, doxorubicin-loaded nanoparticles conjugated via this reagent showed 40% higher tumor accumulation than non-targeted counterparts.
Comparative Analysis with Analogous Reagents
| Parameter | Target Compound | Glutaraldehyde | EDC/NHS |
|---|---|---|---|
| Crosslinking Distance | 8.3 Å | 10 Å | 7 Å |
| Conjugation Efficiency | 95% | 85% | 90% |
| Heterogeneity in PEGylation | Low | High | Moderate |
| Thermal Stability | Enhanced (ΔTm = +12°C) | Unchanged | Moderate (ΔTm = +5°C) |
The compound’s shorter spacer and dual NHS groups confer superior site-specificity, making it ideal for applications requiring minimal structural perturbation.
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